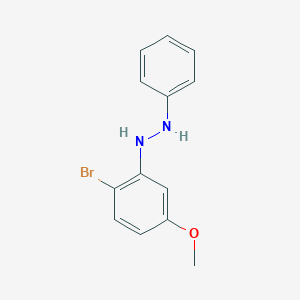
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine is an organic compound that features a bromine atom, a methoxy group, and a phenylhydrazine moiety
Métodos De Preparación
The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to optimize efficiency and reduce costs .
Análisis De Reacciones Químicas
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine can be compared with similar compounds such as:
2-Bromo-5-methoxyphenylboronic acid: This compound also contains a bromine and methoxy group but differs in its boronic acid functionality.
1-(5-Bromo-2-methoxyphenyl)acetone: Similar in structure but contains an acetone group instead of a phenylhydrazine moiety.
The uniqueness of this compound lies in its phenylhydrazine group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
918946-24-4 |
|---|---|
Fórmula molecular |
C13H13BrN2O |
Peso molecular |
293.16 g/mol |
Nombre IUPAC |
1-(2-bromo-5-methoxyphenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-7-8-12(14)13(9-11)16-15-10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
Clave InChI |
CZKXQINYGKVJRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
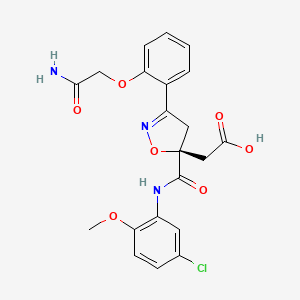
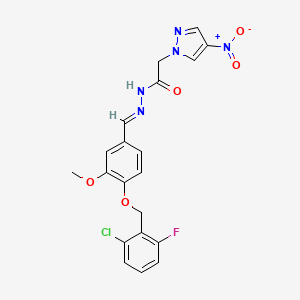

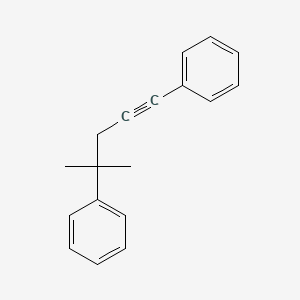
![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)

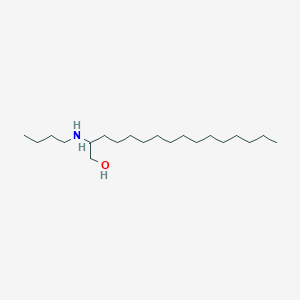
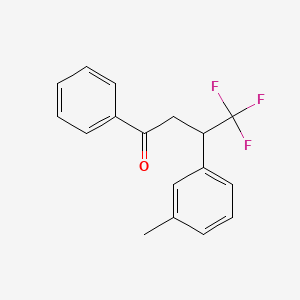
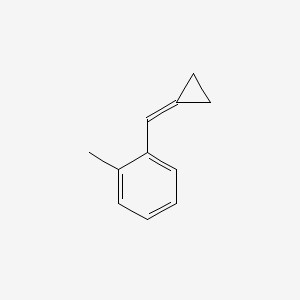
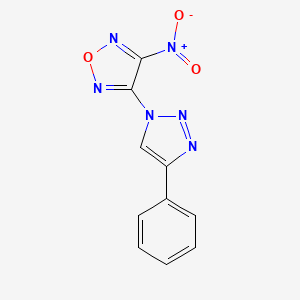

methanone](/img/structure/B12616903.png)
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
